(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane
Description
Properties
IUPAC Name |
(2R)-2-[(4-methoxynaphthalen-1-yl)oxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-15-13-6-7-14(17-9-10-8-16-10)12-5-3-2-4-11(12)13/h2-7,10H,8-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLUBEJQNBBJCK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)OC[C@H]3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676018 | |
| Record name | (2R)-2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217724-80-5 | |
| Record name | (2R)-2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Rhodium Complex-Mediated Asymmetric Catalysis
The most well-documented route involves rhodium(I)-catalyzed asymmetric ring-opening of oxabicyclic substrates. A patent by EP2098511A1 details the use of a chiral Rh(I) complex derived from (S,R)-PPF-tBu₂ to achieve high enantiomeric excess (ee).
Procedure :
-
Catalyst Preparation : Rh(cod)₂OTf (0.025–0.04 mol%) is combined with (S,R)-PPF-tBu₂ (2.5–4 mol%) and Bu₄NI (3–6 mol%) in tetrahydrofuran (THF).
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Reaction : The catalyst is transferred to a solution of oxabicycle (e.g., 24 or 54) and phthalimide (1:1 molar ratio) in dimethylformamide (DMF).
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Conditions : Heated at 95°C for 6 hours under inert atmosphere.
Key Parameters :
| Parameter | Value | Impact on Yield/ee |
|---|---|---|
| Catalyst Loading | 2.5–4 mol% Rh | ≥90% ee |
| Solvent | DMF | Accelerates kinetics |
| Temperature | 95°C | Completes in 6 h |
The method yields (R)-enantiomer with >90% ee, confirmed by chiral HPLC.
Alternative Synthetic Routes
Epoxidation of Allylic Alcohol Precursors
A modified approach involves epoxidizing 2-((4-methoxynaphthalen-1-yl)oxy)methyl)allyl alcohol. MDPI reports using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, achieving 70–75% yield.
Reaction Scheme :
Optimization Challenges :
Resolution via Chiral Chromatography
For racemic mixtures, preparative chiral HPLC on cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. Clinivex notes the (S)-enantiomer elutes earlier than (R)-forms under hexane/ethyl acetate (85:15).
Conditions :
| Column | Mobile Phase | Flow Rate | Retention Time (R) |
|---|---|---|---|
| Chiralpak IC (250 mm) | Hexane:EtOAc (85:15) | 1 mL/min | 22.3 min |
This method achieves >99% purity but is cost-prohibitive for industrial scales.
Purification and Characterization
Solvent Extraction and Column Chromatography
Post-synthesis purification typically involves:
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Extraction : Dichloromethane/water partitioning to remove DMF.
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Column Chromatography : Silica gel with dichloromethane or hexane/EtOAc gradients.
Yield Improvements :
Chemical Reactions Analysis
Types of Reactions
®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The primary application of (R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane lies in its utility as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.
Key Reactions
- Epoxidation Reactions : The oxirane functionality enables the compound to act as a precursor for further transformations, such as nucleophilic substitutions or ring-opening reactions.
- Synthesis of Naphthalene Derivatives : The methoxy group on the naphthalene ring can undergo electrophilic aromatic substitution, allowing for the introduction of diverse functional groups.
Pharmacological Potential
Recent studies have investigated the potential therapeutic applications of this compound, particularly in the field of cancer treatment and other medical uses.
Case Studies
-
Anticancer Activity : A study focused on similar naphthalene derivatives demonstrated significant anticancer activity against various cancer cell lines. Although specific data for this compound is limited, its structural analogs have shown promising results in inhibiting tumor growth .
Compound Cell Lines Tested Percent Growth Inhibition N-Aryl derivative SNB-19, OVCAR-8 86.61% Other derivatives HOP-92, MDA-MB-231 Up to 67.55% - Neuroprotective Effects : Research into related compounds suggests that naphthalene derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of ®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key structural analogs differ in the substituents on the aromatic/naphthalene ring, which significantly influence electronic properties, reactivity, and applications.
Table 1: Structural and Electronic Comparison
*Calculated based on molecular formula.
Chirality and Resolution
The (R)-enantiomer of the target compound is synthetically valuable for producing enantiopure pharmaceuticals. In contrast, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane (CAS: N/A) is explicitly designed as a chiral derivatizing agent for determining enantiomeric excess (ee) of α-chiral amines via ¹⁹F NMR . This highlights the role of epoxide stereochemistry in analytical chemistry.
Physicochemical Properties and Stability
- Solubility: Methoxy and naphthalene groups enhance lipophilicity, making the target compound less water-soluble than smaller analogs like (R)-2-((2-fluoro-phenoxy)methyl)oxirane .
- Purification : Silica gel chromatography with EA/PE (1:10–1:15) is standard for isolating epoxides, as demonstrated in the synthesis of related compounds .
- Stability : Electron-donating groups (e.g., methoxy) improve oxidative stability, whereas nitro-substituted analogs may degrade under light or heat .
Industrial and Regulatory Considerations
- Regulatory Status: Epoxides with fluorinated or nitro groups (e.g., (R)-2-((4-nitrophenoxy)methyl)oxirane) may face stricter regulations due to environmental persistence .
- Cost: Niche analogs like (R)-2-((2-nitrophenoxy)methyl)oxirane are priced at $1,400–4,200/g, reflecting complex synthesis and chiral purity demands .
Biological Activity
(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane, a chiral epoxide compound, has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHO
- CAS Number : 1217724-80-5
- Molecular Weight : 230.26 g/mol
The compound consists of a methoxy-substituted naphthalene ring and an oxirane (epoxide) group, which contributes to its reactivity and potential biological interactions .
The biological activity of this compound primarily involves its interaction with enzymes and receptors through the epoxide ring. The mechanism includes:
- Nucleophilic Attack : The epoxide can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, which can modulate enzyme or receptor activity.
- Enzyme-Catalyzed Reactions : The compound can act as a substrate or inhibitor in enzymatic studies, particularly in reactions involving epoxides .
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer activity. For instance, it has been investigated for its ability to inhibit specific kinases involved in cancer progression:
- Inhibition of Kinase Activity : Preliminary findings suggest that this compound exhibits inhibitory effects on certain kinases, which are crucial for cell proliferation and survival in cancer cells .
Enzymatic Studies
The compound's role as a substrate in enzyme-catalyzed reactions has been documented:
- Epoxide Hydrolases : It is being explored for its interactions with epoxide hydrolases, enzymes that play a significant role in detoxifying epoxides and converting them into less harmful compounds .
Study 1: Inhibition of DRAK Kinases
A recent study evaluated the inhibitory effects of various compounds on DRAK1 and DRAK2 kinases. Although this compound was not the primary focus, related naphthalene derivatives demonstrated significant inhibition with IC values in the nanomolar range. This suggests that structural analogs may also exhibit similar properties .
Comparative Analysis with Similar Compounds
Q & A
Q. What synthetic methodologies are recommended for preparing (R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane?
Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the naphthalene moiety and (2) epoxide formation.
- Step 1: React 4-methoxy-1-naphthol with a chloromethyl oxirane derivative (e.g., (±)-2-(chloromethyl)oxirane) under nucleophilic substitution conditions. This forms the ether-linked intermediate .
- Step 2: Enantioselective epoxidation or resolution may be required to achieve the (R)-configuration. Asymmetric catalysis using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic methods can introduce stereochemical control .
- Validation: Monitor reaction progress via TLC or HPLC. Confirm stereochemistry using chiral chromatography or circular dichroism (CD) spectroscopy.
Q. How is the oxirane oxygen content experimentally quantified for this compound?
Methodological Answer: The AOCS Cd 9-57 method is widely used:
Reaction: Treat the compound with hydrobromic acid in acetic acid, which opens the oxirane ring to form bromohydrin.
Titration: Back-titrate excess HBr with potassium iodide and sodium thiosulfate.
Calculation: Oxirane oxygen (%) = [(mL blank – mL sample) × Normality × 0.016 × 100] / sample weight .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR:
- MS: High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₇H₁₆O₃; M = 268.23 g/mol) .
- FTIR: Peaks at ~850–950 cm⁻¹ (oxirane ring C-O-C stretching) and ~1250 cm⁻¹ (aryl-O-CH₃) validate functional groups .
Advanced Research Questions
Q. How does the (R)-stereochemistry influence reactivity in ring-opening reactions?
Methodological Answer: The (R)-configuration affects regioselectivity and enantioselectivity during nucleophilic ring-opening:
- Nucleophilic Attack: Steric and electronic effects direct nucleophiles (e.g., amines, thiols) to the less hindered carbon of the oxirane ring. Computational studies (DFT) predict transition-state geometries and energy barriers .
- Case Study: Reactions with chiral amines (e.g., tert-butylamine) yield diastereomeric products; monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
- Kinetic Resolution: Use kinetic models to optimize reaction conditions (temperature, solvent) for retaining stereochemical integrity .
Q. What computational approaches predict the compound’s electronic structure and reactivity?
Methodological Answer:
- Basis Sets: Employ correlation-consistent basis sets (e.g., cc-pVTZ) for DFT calculations to model oxirane ring strain (≈27 kcal/mol) and electron density distribution .
- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites. The oxirane ring’s LUMO energy correlates with susceptibility to nucleophilic attack .
- MD Simulations: Simulate solvent effects (e.g., polar aprotic solvents like DMF stabilize transition states in ring-opening reactions) .
Q. What pharmacological applications are explored for this oxirane derivative?
Methodological Answer:
- Anticancer Screening: Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with structurally similar oxiranes like (-)-ovalicin, which inhibit angiogenesis .
- Mechanistic Studies: Evaluate genotoxicity by measuring DNA adduct formation (e.g., using ³²P-postlabeling) or comet assays. Oxirane ring opening generates electrophilic intermediates capable of alkylating DNA .
- Metabolic Stability: Perform liver microsome assays to study cytochrome P450-mediated oxidation or glutathione conjugation (detoxification pathways) .
Q. How is this compound utilized in polymer or material science research?
Methodological Answer:
- Cross-Linking Agent: React with di- or triamines (e.g., tetraethylenepentamine) to form epoxy resins. Optimize curing conditions (time, temperature) using differential scanning calorimetry (DSC) to monitor exothermic peaks .
- Material Properties: Test cured polymers for water absorption (ASTM D570) and chemical resistance (immersion in acids/bases). High cross-link density correlates with improved mechanical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
